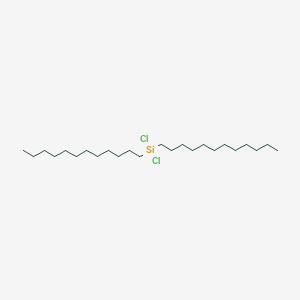
二氯二十二烷基硅烷
描述
Dichlorodidodecylsilane is a transparent liquid with the molecular formula C24H50Cl2Si . It falls under the category of Halosilane . The molecular weight of Dichlorodidodecylsilane is 437.65 g/mol . It was created on December 5, 2007, and last modified on November 25, 2023 .
Synthesis Analysis
The synthesis of Dichlorodidodecylsilane involves two stages . In the first stage, 1-dodecene and Dichlorosilane are combined at temperatures between -78 and 0 degrees Celsius in an inert atmosphere . In the second stage, dihydrogen hexachloroplatinate (IV) hexahydrate is added in isopropyl alcohol at temperatures between 0 and 20 degrees Celsius in an inert atmosphere . The mixture is then allowed to warm to room temperature and stirred for 40 hours .
Molecular Structure Analysis
The Dichlorodidodecylsilane molecule contains a total of 76 bonds, including 26 non-H bonds and 22 rotatable bonds . It consists of 50 Hydrogen atoms, 24 Carbon atoms, and 2 Chlorine atoms .
Physical And Chemical Properties Analysis
Dichlorodidodecylsilane is a transparent liquid . More detailed physical and chemical properties were not found in the search results.
科学研究应用
单分子研究中的表面钝化
二氯二十二烷基硅烷 (DDDS) 在表面钝化中具有重要应用,特别是在单分子研究中。由 Hua 等人 (2014) 报道的涉及 DDDS 的方法证明了其在防止生物分子非特异性结合方面的效率,与标准聚(乙二醇)表面相比。这使得 DDDS 成为创建不扰动连接生物分子行为或活性的表面的极佳选择,这在体外研究和单分子成像中至关重要。
环境注意事项
DDDS 虽然在特定研究背景下有益,但也占据着环境科学和医学交叉领域的独特位置。这种二分法在 Stacpoole (2010) 的研究中得到强调,其中 DDDS 以其作为水氯化副产物和工业溶剂代谢物的环境影响而闻名,也因其在各种健康状况下的潜在治疗益处而被探索。平衡其环境影响和医疗潜力构成了持续的挑战和研究领域。
局限性和挑战
在科学研究中使用 DDDS 并非没有挑战和局限性。 Norman (2019) 讨论了对动物研究在预测人类毒性方面的有效性的更广泛担忧,这是 DDDS 潜在毒理学特征背景下的一个相关问题。理解和解决这些限制对于推进 DDDS 在科学研究中的安全有效应用至关重要。
安全和危害
Dichlorodidodecylsilane can cause severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . It can also produce irritating fumes of hydrochloric acid and organic acid vapors when exposed to water or open flame .
属性
IUPAC Name |
dichloro(didodecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMRTWIPHVMKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)
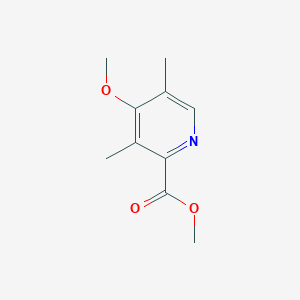
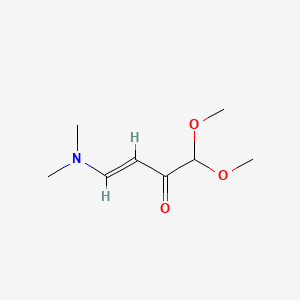
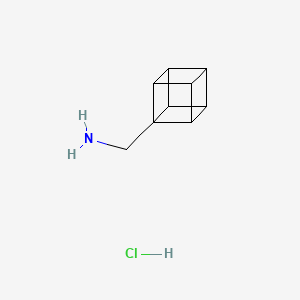
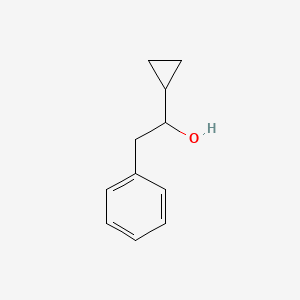

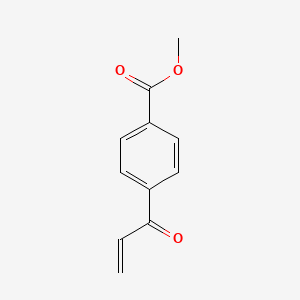
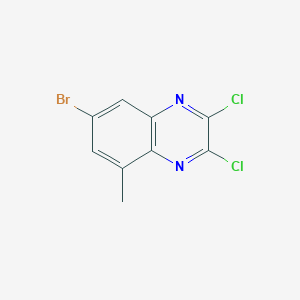
![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)
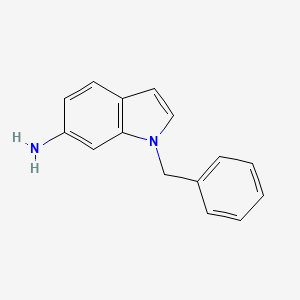
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

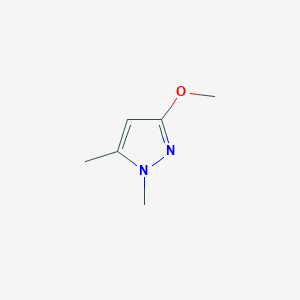
![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)